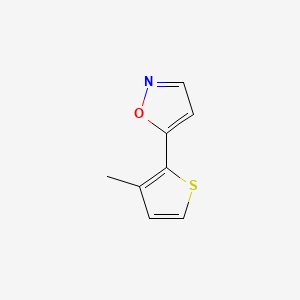

5-(3-Methylthiophen-2-yl)isoxazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

138716-45-7 |

|---|---|

Molecular Formula |

C8H7NOS |

Molecular Weight |

165.21 |

IUPAC Name |

5-(3-methylthiophen-2-yl)-1,2-oxazole |

InChI |

InChI=1S/C8H7NOS/c1-6-3-5-11-8(6)7-2-4-9-10-7/h2-5H,1H3 |

InChI Key |

DLXWMRQUTUSYHT-UHFFFAOYSA-N |

SMILES |

CC1=C(SC=C1)C2=CC=NO2 |

Synonyms |

Isoxazole, 5-(3-methyl-2-thienyl)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 5 3 Methylthiophen 2 Yl Isoxazole and Its Precursors

Classical Approaches to Isoxazole (B147169) Ring Formation Applied to the Compound

The formation of the isoxazole ring is a cornerstone of synthesizing this class of compounds. Classical methods, proven over decades of research, provide reliable pathways to the isoxazole nucleus. researchgate.net

A prevalent and traditional method for isoxazole synthesis involves the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine (B1172632). researchgate.netyoutube.com In the context of 5-(3-Methylthiophen-2-yl)isoxazole, this would typically involve a precursor such as a 1-(3-methylthiophen-2-yl)-1,3-diketone or a related β-keto ester.

The reaction proceeds through the initial formation of a monoxime intermediate from the reaction of hydroxylamine with one of the carbonyl groups of the 1,3-dicarbonyl compound. researchgate.net Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic isoxazole ring. youtube.comresearchgate.net The regioselectivity of the cyclization, determining the position of the substituents on the isoxazole ring, can be influenced by the reaction conditions and the nature of the substituents on the dicarbonyl precursor. For instance, controlling the pH can dictate which carbonyl group is more susceptible to initial nucleophilic attack by hydroxylamine. core.ac.uk

A general representation of this synthesis is as follows:

Step 1: Reaction of a 1-(3-methylthiophen-2-yl)-1,3-dicarbonyl compound with hydroxylamine hydrochloride.

Step 2: Formation of a monoxime intermediate.

Step 3: Acid- or base-catalyzed cyclization to form the isoxazole ring.

This method's versatility lies in the accessibility of various substituted 1,3-dicarbonyl compounds, allowing for the introduction of different groups onto the isoxazole ring.

The [3+2] cycloaddition reaction, a cornerstone of "click chemistry," is a powerful and widely employed method for constructing the isoxazole ring. rsc.org This reaction involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or an alkene. rsc.orgmdpi.com For the synthesis of this compound, this strategy would involve a thiophene-containing dipolarophile or a thiophene-derived nitrile oxide.

A common approach is the reaction of an in situ generated nitrile oxide with an appropriately substituted alkyne. cdnsciencepub.com The nitrile oxide can be generated from an aldoxime using an oxidizing agent. rsc.org The regioselectivity of the cycloaddition typically leads to 3,5-disubstituted isoxazoles when terminal alkynes are used. beilstein-journals.org

A plausible pathway using this strategy could be:

Generation of the Dipole: Formation of a nitrile oxide from a 3-methylthiophene-2-carboxaldehyde oxime.

Cycloaddition: Reaction of the nitrile oxide with a suitable alkyne (e.g., ethyne (B1235809) or a substituted acetylene) to form the this compound ring.

This method offers high regioselectivity and is often carried out under mild conditions. cdnsciencepub.com

Advanced Synthetic Pathways for Selective Construction of this compound

Modern synthetic organic chemistry offers more sophisticated and selective methods for the construction of complex molecules like this compound. These often involve transition-metal catalysis, enabling the precise formation of the key thiophene-isoxazole bond. researchgate.net

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heteroaryl compounds. These reactions allow for the direct formation of a carbon-carbon bond between two different aromatic rings, in this case, a thiophene (B33073) and an isoxazole.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. yonedalabs.com This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov

To synthesize this compound using this method, two general approaches are possible:

Route A: Coupling of a 5-halo- or 5-triflyloxy-isoxazole derivative with 3-methylthiophene-2-boronic acid or its corresponding trifluoroborate salt.

Route B: Coupling of a 2-halo-3-methylthiophene with a 5-isoxazolylboronic acid derivative.

The success of the Suzuki-Miyaura coupling depends on several factors, including the choice of palladium catalyst, ligand, base, and solvent. nih.govmdpi.com For instance, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often effective. nih.govmdpi.com The use of potassium heteroaryltrifluoroborates has gained popularity as they are often more stable and easier to handle than the corresponding boronic acids. nih.gov

Table 1: Key Components in Suzuki-Miyaura Coupling for Thiophene-Isoxazole Linkage

| Component | Example for Route A | Example for Route B |

| Organohalide | 5-Bromoisoxazole | 2-Bromo-3-methylthiophene (B51420) |

| Organoboron Reagent | 3-Methylthiophene-2-boronic acid | 5-Isoxazolylboronic acid |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂, Pd(dppf)Cl₂ |

| Base | K₂CO₃, Na₂CO₃ | K₂CO₃, Cs₂CO₃ |

| Solvent | Dioxane, Dimethoxyethane (DME) | Toluene, DMF |

This methodology provides a powerful and convergent approach to this compound and its derivatives.

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com This reaction can be ingeniously coupled with a subsequent cyclization step to construct the isoxazole ring in a one-pot or sequential manner. organic-chemistry.org

A typical sequence for the synthesis of this compound using this approach would be:

Sonogashira Coupling: Reaction of a 2-halo-3-methylthiophene with a terminal alkyne (e.g., trimethylsilylacetylene) to form a 2-alkynyl-3-methylthiophene intermediate.

Deprotection (if necessary): Removal of the silyl (B83357) group to yield the terminal alkyne.

Cyclization: Reaction of the terminal alkyne with a source of the "N-O" fragment, often an in situ generated nitrile oxide, to form the 5-substituted isoxazole ring. mdpi.comorganic-chemistry.org

Alternatively, an acyl Sonogashira coupling can be employed, where an acid chloride is coupled with a terminal alkyne to produce an alkynyl ketone. vu.lt This ketone can then be cyclized with hydroxylamine to form the isoxazole. mdpi.com

Table 2: Representative Reaction Sequence via Sonogashira Coupling

| Step | Reactants | Product |

| 1. Sonogashira Coupling | 2-Bromo-3-methylthiophene + Terminal Alkyne | 2-Alkynyl-3-methylthiophene |

| 2. Cyclization | 2-Alkynyl-3-methylthiophene + Nitrile Oxide Precursor | This compound |

This strategy offers a high degree of flexibility and control over the final structure.

Transition-Metal Catalyzed Cross-Coupling Reactions for Thiophene-Isoxazole Linkage

Stille and Negishi Coupling Applications

Palladium-catalyzed cross-coupling reactions, such as the Stille and Negishi couplings, are powerful tools for the formation of carbon-carbon bonds between two different molecular fragments. organic-chemistry.orgorganic-chemistry.orgwikipedia.org These reactions are particularly well-suited for the synthesis of this compound by coupling a substituted thiophene with an isoxazole moiety.

The general approach for a Stille coupling would involve the reaction of an organotin derivative of one of the heterocyclic rings with a halogenated partner of the other ring in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org For the synthesis of this compound, two main retrosynthetic pathways can be envisioned:

Pathway A: Coupling of a 2-stannyl-3-methylthiophene derivative with a 5-haloisoxazole.

Pathway B: Coupling of a 5-stannylisoxazole derivative with 2-halo-3-methylthiophene.

Pathway B is often preferred due to the relative accessibility of 2-halo-3-methylthiophenes and the established synthesis of 5-(tributylstannyl)isoxazoles. The synthesis of 3-substituted 5-(tributylstannyl)isoxazoles can be achieved through the 1,3-dipolar cycloaddition of nitrile oxides with tributylethynylstannane. elsevierpure.com These stannylated isoxazoles can then undergo palladium-catalyzed cross-coupling with aryl halides. elsevierpure.comresearchgate.net

The Negishi coupling offers an alternative using an organozinc reagent instead of an organotin compound, which can be advantageous due to the lower toxicity of zinc compounds. organic-chemistry.orgwikipedia.org Similar to the Stille coupling, the reaction would involve coupling a zincated heterocycle with a halogenated one. The general catalytic cycle for both reactions involves oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the organometallic partner, and finally reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.orgwikipedia.org A recent development in this area is the Negishi coupling of isoxazole zinc pivalates with bromopyridine derivatives, showcasing the utility of this method for creating complex, drug-like scaffolds. nsf.gov

| Coupling Reaction | Thiophene Partner | Isoxazole Partner | Catalyst/Reagents | Key Features |

| Stille Coupling | 2-Halo-3-methylthiophene | 5-(Tributylstannyl)isoxazole | Pd(0) catalyst (e.g., Pd(PPh₃)₄), solvent (e.g., toluene) | Well-established, tolerant of various functional groups. organic-chemistry.orgwikipedia.org |

| Negishi Coupling | 2-Halo-3-methylthiophene | 5-Isoxazolylzinc halide | Pd(0) or Ni(0) catalyst, solvent (e.g., THF) | Lower toxicity of zinc reagents compared to tin. organic-chemistry.orgwikipedia.org |

Direct C-H Functionalization Approaches

Direct C-H functionalization has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. For the synthesis of this compound, a direct C-H arylation approach could be employed. This would involve the palladium-catalyzed coupling of 3-methylthiophene (B123197) directly with a 5-haloisoxazole. researchgate.netbeilstein-journals.org

The regioselectivity of C-H activation on the thiophene ring is a critical aspect. In 3-substituted thiophenes, direct arylation can occur at either the C2 or C5 position. However, by using a blocking group at the C2 position, such as a bromine atom, the arylation can be directed specifically to the C5 position. beilstein-journals.orgd-nb.info Mori and co-workers have reported the C5-arylation of 2-bromo-3-methylthiophene with aryl iodides. d-nb.info Following the C-H functionalization at the 5-position, the blocking group at the C2-position could then be used for a subsequent coupling reaction to introduce the isoxazole ring, or a different strategy could be employed.

Alternatively, direct C-H activation of the thiophene C2-position could be achieved under specific catalytic conditions, providing a more direct route to the target molecule. mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound and its precursors.

One key area of focus is the use of environmentally benign solvents. Water is an ideal green solvent, and several methods for the synthesis of isoxazole derivatives in aqueous media have been developed. beilstein-journals.orgchemrxiv.org For instance, the three-component reaction of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride can be carried out in water, sometimes under the influence of catalysts like nano-MgO or Dowex-1-x8OH. beilstein-journals.orgnih.gov The use of ultrasonic irradiation has also been shown to promote the one-pot synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones in aqueous media. sioc-journal.cn

Another green approach is the use of solvent-free reaction conditions. Mechanochemical methods, such as ball-milling, have been successfully employed for the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides to produce 3,5-isoxazoles, sometimes even without a catalyst. nih.gov Furthermore, the use of sunlight as a natural and abundant energy source has been demonstrated for the three-component synthesis of 4-arylidene-isoxazole-5(4H)-ones in water. researchgate.net

| Green Chemistry Approach | Description | Example Application |

| Aqueous Synthesis | Using water as the reaction solvent to reduce the use of volatile organic compounds (VOCs). | Three-component synthesis of isoxazol-5(4H)-ones. beilstein-journals.org |

| Solvent-Free Conditions | Performing reactions without a solvent, often using mechanochemistry (ball-milling) or microwave irradiation. | Mechanochemical synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition. nih.gov |

| Alternative Energy Sources | Utilizing energy sources like ultrasound or sunlight to promote reactions, often under milder conditions. | Sunlight-promoted synthesis of 4-arylidene-isoxazole-5(4H)-ones in water. researchgate.net |

Synthesis of Key Intermediates

The successful synthesis of this compound relies on the efficient preparation of its constituent heterocyclic precursors.

Preparation of Substituted Thiophene Derivatives

A crucial precursor for many synthetic routes is a functionalized 3-methylthiophene, most commonly 2-bromo-3-methylthiophene. This intermediate can be synthesized through the bromination of 3-methylthiophene. A common and effective method involves the use of N-bromosuccinimide (NBS) in a solvent mixture such as chloroform (B151607) and acetic acid. This reaction proceeds with good yield and provides the desired product for subsequent coupling reactions. Current time information in Bangalore, IN.rsc.org

Another synthetic approach involves reacting 3-methylthiophene with hydrogen bromide and hydrogen peroxide at low temperatures. elsevierpure.com

| Thiophene Intermediate | Synthetic Method | Reagents |

| 2-Bromo-3-methylthiophene | Bromination of 3-methylthiophene | N-Bromosuccinimide (NBS), Chloroform, Acetic Acid |

| 2-Bromo-3-methylthiophene | Bromination with HBr/H₂O₂ | 3-methylthiophene, HBr, H₂O₂ |

Synthesis of Isoxazole Precursors

For cross-coupling strategies, a functionalized isoxazole is required. For Stille couplings, 5-(tributylstannyl)isoxazole derivatives are necessary. These can be prepared via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and ethynyltributylstannane. elsevierpure.comresearchgate.net Alternatively, for Negishi couplings, an isoxazolylzinc reagent would be needed, which can often be generated in situ from the corresponding haloisoxazole.

The synthesis of 5-haloisoxazoles can be achieved through several methods. One common route involves the reaction of a 3-arylisoxazolone with a phosphorus oxyhalide (e.g., POCl₃, POBr₃). nsf.gov Another approach is the [3+2] cycloaddition of an in situ generated nitrile oxide with a halogenated alkyne. nsf.gov For instance, iodoacetylene, generated in situ, can be used as a dipolarophile in a [2+3] cyclization with nitrile oxides to produce 5-iodoisoxazoles in good yields. acs.org

| Isoxazole Precursor | Synthetic Method | Key Reagents |

| 5-(Tributylstannyl)isoxazole | 1,3-Dipolar Cycloaddition | Nitrile Oxide, Ethynyltributylstannane |

| 5-Iodoisoxazole | [2+3] Cycloaddition | Nitrile Oxide, Iodoacetylene (in situ) |

| 5-Chloroisoxazole/5-Bromoisoxazole | Reaction with Isoxazolone | 3-Arylisoxazolone, POCl₃/POBr₃ |

Reactivity and Reaction Mechanisms of 5 3 Methylthiophen 2 Yl Isoxazole

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring, being analogous to benzene (B151609) but more reactive, readily undergoes electrophilic aromatic substitution. chemenu.com The substitution pattern is predominantly at the 2-position due to the stabilizing effect of the sulfur atom on the adjacent carbocation intermediate. chemenu.com In the case of 5-(3-methylthiophen-2-yl)isoxazole, the thiophene ring is already substituted at the 2-position by the isoxazole (B147169) moiety and at the 3-position by a methyl group. The electron-donating nature of the methyl group further activates the thiophene ring towards electrophilic attack.

Common electrophilic substitution reactions include nitration and sulfonation. masterorganicchemistry.com Aromatic rings can be nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com Similarly, sulfonation is achieved with sulfur trioxide (SO₃) in the presence of a strong acid like H₂SO₄, forming the active electrophile HSO₃⁺. masterorganicchemistry.com For thiophene derivatives, these reactions generally proceed under milder conditions than for benzene.

The electron-rich nature of the thiophene ring system facilitates these substitutions. Theoretical studies have been employed to rationalize the reactivity and regioselectivity of five-membered heterocycles in electrophilic aromatic substitution, confirming the higher reactivity of thiophene compared to benzene. researchgate.net

Reactions Involving the Isoxazole Nucleus

The isoxazole ring, in contrast to the thiophene ring, is characterized by its susceptibility to ring-opening reactions and nucleophilic attack due to the presence of the weak N-O bond.

Ring-Opening and Rearrangement Pathways

The isoxazole ring can be cleaved under various conditions, leading to a variety of useful synthetic intermediates. Reductive ring opening can be achieved using reagents such as Mo(CO)₆/H₂O/MeCN, which can lead to the formation of enamines. nih.gov These enamines can then be cyclized to form other heterocyclic systems like pyridones. nih.gov Another method involves treatment with an electrophilic fluorinating agent like Selectfluor®, which can induce a ring-opening fluorination to yield tertiary fluorinated carbonyl compounds. researchgate.net

Photochemical conditions can also promote the rearrangement of isoxazoles. nih.govacs.org UV irradiation (200–330 nm) can cause homolysis of the O–N bond, leading to the formation of a key acyl azirine intermediate. nih.govacs.org This intermediate can then rearrange to form various products, including oxazoles or be trapped to form other heterocycles. nih.govaip.org Theoretical studies suggest this process involves a conical intersection between the excited and ground states. aip.org

Nucleophilic Attack on the Isoxazole Moiety

The isoxazole ring is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups. However, in certain contexts, nucleophilic attack can occur. For instance, the functionalization of the isoxazole ring can be achieved through the aromatic nucleophilic substitution of a nitro group with various nucleophiles, providing access to polysubstituted isoxazole derivatives. rsc.org The presence of a good leaving group at the 5-position can facilitate substitution reactions.

Side-Chain Reactivity of the Methyl Group on the Thiophene Ring

The methyl group attached to the thiophene ring can also participate in various chemical reactions. The protons of the methyl group are benzylic-like and can be involved in condensation reactions or be substituted under radical conditions. The introduction of a methyl group can also influence the physical and chemical properties of the molecule, such as its lipophilicity and electronic distribution. researchgate.net Studies on thiophene-based trimers have shown that the position of methyl side chains can significantly affect the aggregation behavior and photocatalytic activity of the molecules. researchgate.net

Catalytic Transformations of this compound

Catalysis plays a crucial role in the synthesis and transformation of isoxazole derivatives. mdpi.com Metal-catalyzed cross-coupling reactions are widely used to create C-C and C-heteroatom bonds, functionalizing the thiophene or isoxazole rings. For example, palladium-catalyzed reactions are used in the synthesis of complex molecules containing the thiophene-isoxazole scaffold. nih.gov Copper-catalyzed reactions are also employed for the synthesis of isoxazoles, often proceeding through a one-pot oxidation/cyclization of propargylamines. thieme-connect.com Furthermore, amine-functionalized cellulose (B213188) has been used as a heterogeneous catalyst for the synthesis of isoxazol-5(4H)-one derivatives. mdpi.com

Photochemical Reactivity and Transformations

The photochemical behavior of isoxazoles is a well-studied area. nih.govacs.orgmdpi.com As mentioned in section 3.2.1, UV irradiation can induce a photoisomerization reaction, typically proceeding through an acyl azirine intermediate formed by the cleavage of the N-O bond. nih.govacs.orgaip.org This process is highly atom-efficient and has gained renewed interest for its synthetic applications. acs.org Continuous flow photochemical processes have been developed to generate ketenimines from trisubstituted isoxazoles, which are valuable synthetic intermediates. nih.govacs.org Theoretical studies have provided insights into the complex mechanisms of these photochemical reactions, which can involve multiple electronic states and intermediates. aip.org

Derivatization and Functionalization Strategies

Substitution Reactions at Unsubstituted Positions of the Isoxazole (B147169) Ring

The isoxazole ring is an electron-deficient heterocycle, which influences its reactivity towards substitution reactions. While electrophilic aromatic substitution on the isoxazole ring is generally difficult due to its low nucleophilicity, functionalization can be achieved through other means. clockss.orgnanobioletters.com One effective strategy involves the deprotonation of the C-4 position using a strong base to form a lithiated intermediate, which can then react with various electrophiles. This approach allows for the introduction of a wide array of substituents.

For instance, the C-5 methyl group of related 3,5-dimethylisoxazoles can be regioselectively substituted by treatment with a base followed by an electrophile like an alkyl halide. clockss.org While direct electrophilic substitution on the isoxazole ring itself is challenging, modifications can be made to substituents attached to the ring. For example, research has shown that variations of aryl functional groups at the 3rd position of the isoxazole ring can be synthetically achieved. nih.gov

Table 1: Examples of Substitution Reactions on the Isoxazole Moiety

| Reagent/Reaction Type | Position of Substitution | Resulting Functional Group |

| Base followed by alkyl halide | C-5 methyl group (on related isoxazoles) | Extended alkyl chain |

| Variation of aryl precursors | C-3 position | Substituted aryl groups |

| Base followed by carbon dioxide | C-5 methyl group (on related isoxazoles) | Carboxylic acid |

| Base followed by carbonyl compounds | C-5 methyl group (on related isoxazoles) | Hydroxyalkyl groups |

Further Functionalization of the Thiophene (B33073) Moiety

The thiophene ring in 5-(3-methylthiophen-2-yl)isoxazole is an electron-rich system, making it susceptible to electrophilic substitution reactions, which predominantly occur at the 2-position. chemenu.com The presence of the methyl group at the 3-position and the isoxazole at the 2-position directs incoming electrophiles to the unsubstituted 5-position.

Studies have explored the effect of substituents on the thiophene ring. For example, the synthesis of 3-(3,4-dimethoxyphenyl)-5-(5-methylthiophen-2-yl)-4-(trifluoromethyl)isoxazole was designed to understand the impact of a methyl group at the 5-position of the thiophene ring. nih.govrsc.org This indicates that the 5-position is a viable site for introducing new groups. Furthermore, the synthesis of various thiophene derivatives often involves the use of precursor molecules like 2-acetyl thiophene, which can be modified to build the final isoxazole structure. sciensage.info The inherent reactivity of the thiophene ring allows for a range of functionalization strategies to be employed.

Introduction of Biologically Relevant Scaffolds (excluding pharmacological activity)

A key strategy in chemical synthesis is the incorporation of biologically relevant scaffolds to create novel molecular frameworks. The functional groups introduced on the this compound core can serve as handles to attach other heterocyclic systems or functional moieties.

For instance, a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has been introduced at the 3rd position of a related 5-(thiophen-2-yl)isoxazole derivative. nih.gov This was achieved through a multi-step synthesis starting from commercially available materials. nih.gov Similarly, other heterocyclic systems like pyrimidine (B1678525) and benzothiazole (B30560) have been incorporated into molecules containing a thiophene-isoxazole core. chimicatechnoacta.runih.gov The synthesis of these complex molecules often involves coupling reactions that link the different heterocyclic components. For example, a this compound-3-carboxylic acid can be synthesized, providing a carboxylic acid group that can be used for further derivatization, such as forming amides. chemenu.com

Table 2: Examples of Introduced Scaffolds and Linkage Precursors

| Precursor Moiety | Introduced Scaffold |

| 5-(Thiophen-2-yl)isoxazole derivative | Pyrazolo[1,5-a]pyrimidine |

| 3-Substituted-thiophene-2-carboxaldehyde | Pyrimidine |

| Thiophene derivative | Benzothiazole |

| This compound-3-carboxylic acid | Amide-linked moieties |

Polymerization and Oligomerization Potential

The structure of this compound and its derivatives suggests potential for use as monomers in polymerization reactions. The presence of multiple reactive sites allows for the creation of polymers where the heterocyclic core is either part of the main chain or a pendant group.

Research on related isoxazoline-containing compounds has demonstrated their use in the synthesis of polyacrylates. indexcopernicus.com In these examples, an isoxazoline (B3343090) derivative is first functionalized with a polymerizable group, such as an acrylate, and then subjected to free-radical polymerization. indexcopernicus.com This approach could be conceptually applied to this compound by first introducing a suitable functional group for polymerization, such as a vinyl group or a group amenable to cross-coupling polymerization. The incorporation of the rigid, polar isoxazole and thiophene rings into a polymer structure is of interest for creating new materials with unique properties. indexcopernicus.comresearchgate.net For example, polymers containing isoxazoline rings have been investigated as gelling agents. indexcopernicus.com

Theoretical and Computational Studies of 5 3 Methylthiophen 2 Yl Isoxazole

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the electronic nature of 5-(3-Methylthiophen-2-yl)isoxazole. These methods model the distribution of electrons within the molecule, which dictates its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. tandfonline.comnih.gov It provides a balance between accuracy and computational cost, making it suitable for analyzing complex systems like thiophene-isoxazole derivatives. tandfonline.comnih.gov For this compound, DFT calculations can be employed to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's electronic stability and its tendency to undergo electronic transitions. A smaller gap generally indicates higher reactivity. In thiophene-containing polymers, for instance, the band gap is a key factor in determining their conductivity. tandfonline.comnih.gov For an individual molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich 3-methylthiophene (B123197) ring, while the LUMO may have significant contributions from the electron-accepting isoxazole (B147169) ring. This distribution influences the molecule's behavior in charge-transfer processes.

DFT calculations also allow for the generation of molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen and nitrogen atoms of the isoxazole ring would be expected to show negative potential, while the hydrogen atoms and regions around the sulfur atom might exhibit positive potential.

| Mulliken Charges | Partial charges assigned to individual atoms. | Provides insight into local reactivity and bonding. |

Note: The values in this table are illustrative of the types of data obtained from DFT calculations and are not specific experimental or calculated values for this compound.

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are employed for high-accuracy calculations of molecular structures and energies. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can be used to determine the most stable conformation of this compound.

Energy minimization calculations would explore the potential energy surface of the molecule by varying key dihedral angles, particularly the angle between the thiophene (B33073) and isoxazole rings. The goal is to identify the global minimum energy structure, which corresponds to the most stable arrangement of the atoms in space. These calculations are crucial for understanding the molecule's preferred shape, which in turn affects its packing in crystals and its interaction with other molecules.

Conformational Analysis and Stereochemical Considerations

A key parameter is the dihedral angle between the planes of the two heterocyclic rings. Computational studies on related structures, such as (S)-[5-Methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol, have shown that the thiophene and isoxazole rings are nearly coplanar, with a very small dihedral angle of 2.08°. nih.gov This planarity is likely due to the stabilizing effects of π-electron conjugation across the two aromatic systems. For this compound, it is expected that the lowest energy conformation would also be near-planar.

Computational methods can generate a rotational energy profile by systematically changing this dihedral angle and calculating the energy at each step. This would reveal the energy cost of rotating one ring relative to the other and identify any other local energy minima that might correspond to less stable, non-planar conformers.

Reaction Pathway Predictions and Mechanistic Insights via Computational Modeling

Computational modeling is a powerful tool for predicting the most likely pathways for chemical reactions and for understanding the detailed mechanisms involved. For this compound, this could involve modeling its synthesis or its subsequent reactions.

One of the common synthetic routes to isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. researchgate.netmdpi.com Computational studies can model this reaction by locating the transition state structure for the cycloaddition. The energy of this transition state determines the activation energy of the reaction, providing insight into the reaction rate and feasibility. DFT calculations are often used to explore the potential energy surface of such reactions, helping to explain the observed regioselectivity (i.e., why one specific isomer is formed over others). mdpi.com

Furthermore, the reactivity of the assembled this compound molecule can be explored. For example, modeling the electrophilic substitution on the thiophene ring would involve calculating the stability of the intermediate carbocations (sigma complexes) formed upon attack at different positions. These calculations can predict whether substitution is more likely to occur at the 4- or 5-position of the thiophene ring.

Intermolecular Interactions and Supramolecular Assembly Studies

The way molecules of this compound interact with each other in the solid state or in solution is governed by non-covalent intermolecular forces. These include hydrogen bonds, π-π stacking, and van der Waals forces.

While this compound itself does not have strong hydrogen bond donors, the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors. In related crystal structures, intermolecular O-H···N hydrogen bonds have been observed to link molecules into one-dimensional chains. nih.gov

Computational studies can quantify the strength of these interactions. For instance, the near-planar structure of the molecule would facilitate π-π stacking interactions between the aromatic thiophene and isoxazole rings of adjacent molecules. Quantum chemical calculations can be used to model a dimer of this compound and determine the optimal geometry and binding energy of this π-stacked arrangement. Understanding these interactions is crucial for predicting crystal packing and for designing materials with specific solid-state properties.

Quantitative Structure-Activity Relationship (QSAR) Methodologies (excluding clinical application)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific activity. nih.govresearchgate.net While clinical applications are excluded here, QSAR methodologies are broadly applicable to predicting various chemical and physical properties. For a series of derivatives of this compound, QSAR could be used to model properties such as solubility, toxicity, or affinity for a particular non-clinical target.

A QSAR study involves several steps:

Data Set Preparation : A series of related molecules with known activity/property data is compiled.

Descriptor Calculation : For each molecule, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, atomic charges).

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed activity.

Model Validation : The predictive power of the model is rigorously tested to ensure it is statistically significant and can accurately predict the activity of new, untested compounds. researchgate.net

For isoxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to understand how steric and electrostatic fields around the molecules influence their activity. mdpi.com Such models could be developed for this compound derivatives to guide the design of new compounds with optimized non-clinical properties.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (S)-[5-Methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol |

| Thiophene |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 5 3 Methylthiophen 2 Yl Isoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR and ¹³C NMR for Core Structure Determination

One-dimensional NMR experiments are the first step in piecing together the molecular puzzle. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-(3-Methylthiophen-2-yl)isoxazole, the spectrum is expected to show distinct signals for the protons on the isoxazole (B147169) and thiophene (B33073) rings, as well as the methyl group.

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a separate signal, and its chemical shift is indicative of its hybridization and bonding environment. The spectra of related isoxazole and thiophene derivatives help in assigning these chemical shifts. dntb.gov.uaresearchgate.netrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous structures.

| ¹H NMR Data (in CDCl₃) | ¹³C NMR Data (in CDCl₃) | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Isoxazole-H4 | ~6.5 - 6.7 | d | Isoxazole-C5 | ~168 - 171 |

| Isoxazole-H3 | ~8.2 - 8.4 | d | Isoxazole-C3 | ~150 - 152 |

| Thiophene-H5 | ~7.3 - 7.4 | d | Isoxazole-C4 | ~102 - 105 |

| Thiophene-H4 | ~6.9 - 7.0 | d | Thiophene-C2 | ~135 - 138 |

| Methyl-H | ~2.2 - 2.4 | s | Thiophene-C3 | ~130 - 133 |

| Thiophene-C5 | ~127 - 129 | |||

| Thiophene-C4 | ~125 - 127 | |||

| Methyl-C | ~14 - 16 |

Advanced 2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR identifies the components, two-dimensional (2D) NMR experiments map how they are connected. ipb.ptlongdom.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show a cross-peak between the signals of the H-4 and H-5 protons on the thiophene ring, confirming their neighborly relationship. longdom.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. arxiv.org This allows for the unambiguous assignment of each proton to its corresponding carbon in the skeleton, for instance, linking the thiophene proton signals to the thiophene carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the entire molecular structure by identifying longer-range couplings between protons and carbons (typically over two to three bonds). ipb.pt Key correlations would be expected between:

The isoxazole proton (H-4) and the thiophene carbons (C-2 and C-3), confirming the connection point between the two rings.

The methyl protons and the thiophene carbons C-3 and C-2, verifying the position of the methyl group.

The thiophene proton H-4 and the isoxazole carbon C-5, further establishing the ring linkage.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. worldscientific.comgrowingscience.com For this compound, these techniques confirm the presence of the isoxazole and thiophene rings and the methyl substituent.

The IR spectrum of isoxazole itself shows characteristic bands that can be used for identification. researchgate.net Key expected vibrations for the target molecule include:

C-H stretching: Aromatic C-H stretches from both rings typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

C=N and C=C stretching: These vibrations from the isoxazole and thiophene rings are expected in the 1400-1650 cm⁻¹ region.

N-O stretching: The isoxazole N-O bond vibration is a key identifier, often found in the 1350-1450 cm⁻¹ range. researchgate.net

C-S stretching: The thiophene C-S bond vibration would appear at lower frequencies.

Raman spectroscopy provides complementary information and is particularly useful for identifying symmetric vibrations and the C-S bond.

Table 2: Principal Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H stretch | 3100 - 3000 | Thiophene, Isoxazole |

| Aliphatic C-H stretch | 3000 - 2850 | Methyl (-CH₃) |

| C=N stretch | 1650 - 1550 | Isoxazole |

| C=C stretch | 1600 - 1450 | Thiophene, Isoxazole |

| N-O stretch | 1450 - 1350 | Isoxazole |

| C-S stretch | 750 - 600 | Thiophene |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the precise molecular weight of a compound and can provide structural clues based on its fragmentation patterns. sarpublication.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. researchgate.netnih.gov For this compound, the molecular formula is C₈H₇NOS. bldpharm.com HRMS would be used to confirm this by measuring the mass of the molecular ion ([M+H]⁺) to several decimal places and comparing it to the calculated exact mass.

Calculated Exact Mass for [C₈H₈NOS]⁺: 166.0321

Observed Mass (HRMS): An experimental value extremely close to the calculated mass would confirm the molecular formula, ruling out other possibilities with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of ions. uakron.edusemanticscholar.org In a typical MS/MS experiment, the molecular ion of this compound (m/z ≈ 166) would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to reveal information about the molecule's structure.

Plausible fragmentation pathways could include:

Cleavage of the fragile N-O bond in the isoxazole ring.

Fission of the bond connecting the thiophene and isoxazole rings.

Loss of small, stable molecules like carbon monoxide (CO) or acetonitrile (B52724) (CH₃CN) from the isoxazole ring.

Analysis of these fragments allows for the reconstruction of the original structure, providing definitive confirmation of the connectivity established by NMR. uakron.edusemanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical method for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure, particularly the conjugated π-system formed by the interconnected thiophene and isoxazole rings.

The primary electronic transitions expected for this class of aromatic and heteroaromatic compounds are π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The n → π* transitions, which are generally of lower intensity, involve the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen and nitrogen atoms of the isoxazole ring, to a π* antibonding orbital.

While specific experimental UV-Vis data for this compound is not extensively reported, analysis of analogous structures provides insight into its expected absorption profile. For instance, studies on other compounds containing a thiophene ring linked to another heterocyclic system reveal distinct absorption bands. A thiophene-based Schiff base probe, 2-((3-Methylthiophen-2-yl)methyleneamino)benzenethiol, exhibited absorption peaks at 287 nm, attributed to a π–π* transition, and at 355 nm, corresponding to an n–π* transition. psu.edu Similarly, theoretical and experimental studies on a related pyrazole (B372694) derivative, 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, have also indicated the presence of both π-π* and n-π* transitions. researchgate.net

Based on these related findings, the expected electronic transitions for this compound are summarized in the table below.

| Expected Electronic Transition | Associated Chromophore | Plausible Wavelength Range (nm) |

| π → π | Conjugated Thiophene-Isoxazole System | ~280 - 300 |

| n → π | N and O atoms in the Isoxazole Ring | ~350 - 370 |

This table presents expected transitions based on data from analogous compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for the exact compound this compound is not publicly available, a detailed crystallographic analysis has been performed on a closely related derivative, (S)-[5-Methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol. nih.goviucr.org This analysis offers significant insights into the likely solid-state conformation of the core thiophene-isoxazole scaffold.

The study of this derivative revealed that the thiophene and the dihydroisoxazole (B8533529) rings are nearly coplanar, with a very small dihedral angle of 2.08(1)° between them. nih.goviucr.org This planarity suggests a significant degree of electronic conjugation between the two heterocyclic rings, a feature that would also be expected in the parent compound, this compound.

In the crystal structure of the derivative, molecules are linked by intermolecular O-H···N hydrogen bonds, forming one-dimensional chains. nih.goviucr.org The crystallographic parameters for this related compound are detailed in the table below. It is important to note that the presence of a methyl and a hydroxymethyl group on the isoxazoline (B3343090) ring, and the saturation of the C4-C5 bond, will influence the crystal packing and unit cell dimensions compared to the unsubstituted, aromatic isoxazole.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₃NO₂S |

| Molecular Weight | 211.27 |

| Crystal System | Orthorhombic |

| Space Group | P 2₁2₁2₁ |

| a (Å) | 7.3672 (9) |

| b (Å) | 8.8534 (11) |

| c (Å) | 16.0632 (19) |

| V (ų) | 1047.7 (2) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα |

| Dihedral Angle (Thiophene-Isoxazoline) | 2.08(1)° |

Data from the crystallographic study of (S)-[5-Methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol. nih.gov

This data provides a robust model for the fundamental structure of the this compound moiety, highlighting the planarity of the bicyclic system which is crucial for its electronic properties.

Applications of 5 3 Methylthiophen 2 Yl Isoxazole in Non Biological/non Clinical Domains

Materials Science Applications

The inherent electronic and optical properties of the 5-(3-Methylthiophen-2-yl)isoxazole core structure make it a compound of interest in the field of materials science. Research has primarily focused on its potential in organic electronic materials and its integration into polymeric structures.

Development of Organic Electronic Materials (e.g., semiconductors, OLEDs)

Isoxazole (B147169) derivatives, particularly those containing thiophene (B33073) moieties, are recognized for their potential in organic electronics. The isoxazole ring possesses a significant dipole moment, which can enhance the molecular anisotropic polarizability of a material. researchgate.net This property is advantageous for the development of organic light-emitting diodes (OLEDs) and liquid crystals. researchgate.net Thiophene-based compounds are known to be effective building blocks for organic semiconductors due to their excellent charge transport capabilities. mdpi.com

The combination of the electron-donating thiophene ring and the electron-accepting isoxazole ring in this compound creates a donor-acceptor (D-A) structure. Such structures are fundamental to the design of many organic electronic materials. The electronic properties, including the HOMO-LUMO energy gap, can be fine-tuned by chemical modification, which in turn influences the material's optical and electronic characteristics. rsc.org For instance, studies on related donor-acceptor molecules have shown that their absorption and emission spectra can be shifted by altering substituents, which is a key aspect in the development of new electroluminescent materials for OLEDs. beilstein-journals.org

While specific performance data for this compound in OLED devices is not extensively documented in publicly available literature, the foundational characteristics of its constituent rings strongly suggest its potential as a component in organic semiconductors and emitters.

Polymeric Materials Integration

The this compound scaffold can be incorporated into polymer chains to create new materials with tailored properties. Polythiophenes, for example, are a well-studied class of conducting polymers. The introduction of the isoxazole unit can modify the polymer's electronic properties, solubility, and morphology.

Research into polythiophene-polyurethane soft nanoparticles has demonstrated the utility of thiophene derivatives in creating functional polymeric materials for applications such as bioimaging. mda.state.mn.us While not directly involving this compound, this work highlights the principle of integrating thiophene-based heterocycles into polymer backbones to achieve specific functionalities. The synthesis of polymers containing this isoxazole derivative could lead to new materials for sensors, coatings, or as components in the aforementioned organic electronic devices.

Agrochemical Research and Development (excluding safety/toxicology)

The isoxazole and isoxazoline (B3343090) rings are prominent scaffolds in the design of modern agrochemicals. Derivatives of this compound have been investigated and commercialized as both herbicides and serve as a basis for the development of insecticides.

Herbicidal Agent Scaffolds

A notable derivative, 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, known by the common name methiozolin (B1249797), has been developed as a selective herbicide for controlling annual bluegrass (Poa annua) in turfgrass. researchgate.netcambridge.org Methiozolin is a systemic herbicide primarily absorbed through the roots and acts as a tyrosine aminotransferase inhibitor, which is understood to inhibit plant cell wall biosynthesis. researchgate.netnih.gov It is recognized for its slow-acting nature, allowing for the gradual replacement of weeds with desirable turfgrass. researchgate.net

The herbicidal efficacy of methiozolin is dependent on the application rate and the target weed species.

Table 1: Herbicidal Activity of Methiozolin

| Target Weed | Application Rate (g a.i./ha) | Efficacy | Reference |

|---|---|---|---|

| Annual bluegrass (Poa annua) | 500 - 1000 | Effective POST control | researchgate.net |

| Barnyardgrass (Echinochloa crus-galli) | 250 | Complete control up to the fourth leaf stage (soil application) | researchgate.net |

| Various annual weeds in rice | 125 | Potent herbicidal activity (greenhouse conditions) | researchgate.net |

Insecticidal Agent Scaffolds

The isoxazoline structure is a key component in a class of modern insecticides that act as antagonists of GABA (gamma-aminobutyric acid)-gated chloride channels and, in some cases, glutamate-gated chloride (GluCl) channels in the nervous system of insects. nih.gov This mode of action leads to paralysis and death of the target pests. nih.gov

While this compound itself is not a commercial insecticide, its derivatives are part of a broader class of isoxazoline insecticides. Research has shown that modifying the substituents on the isoxazoline ring can lead to potent insecticidal activity against a range of pests, including those resistant to other insecticide classes. nih.gov For example, novel isoxazoline derivatives incorporating pyrazolamide or acylhydrazone moieties have demonstrated significant insecticidal activity against lepidopteran pests like Plutella xylostella (diamondback moth) and Spodoptera frugiperda (fall armyworm). cambridge.orgnih.govmdpi.com

Table 2: Insecticidal Activity of Selected Isoxazoline Derivatives

| Derivative Class | Target Pest | Activity (LC50) | Reference |

|---|---|---|---|

| Isoxazoline with pyrazolamide moiety (Compound F16) | Plutella xylostella | 0.01 mg/L | nih.gov |

| Isoxazoline with acylhydrazone moiety (Compound L17) | Spodoptera frugiperda | 0.489 mg/L | mdpi.com |

| Isoxazoline with acylthiourea fragment (Compound 32) | Plutella xylostella | 0.26 mg/L | nih.gov |

These findings underscore the importance of the isoxazoline scaffold, which can be derived from the this compound framework, in the development of new insecticidal agents.

Dye Chemistry and Pigment Development

The chromophoric nature of aromatic and heterocyclic compounds makes them suitable for use as dyes and pigments. Thiophene-based azo dyes constitute a significant class of commercial colorants. The electronic properties of these dyes, and thus their color, can be manipulated by the introduction of various substituents on the thiophene ring.

Similarly, isoxazole derivatives have been used as components in the synthesis of dyes. For instance, hetarylazo indole (B1671886) dyes have been synthesized using 5-methylisoxazol-3-amine as a coupling component. The resulting dyes exhibit absorption spectra that are dependent on the nature of the heterocyclic fragment.

Chemical Sensors and Probes Design

While direct applications of this compound in chemical sensors are not extensively documented, the inherent properties of the isoxazole and thiophene rings suggest its potential in this field. Isoxazole derivatives have been investigated for their use as electrochemical probes and in photochromic materials. researchgate.neteurekaselect.com The isoxazole core, being an electron-deficient aromatic system, can interact with various analytes, and when combined with the electron-rich thiophene ring, it could lead to novel sensory materials.

The design of a chemical sensor often relies on the principle of modulating an optical or electronic signal upon interaction with a specific analyte. The this compound structure incorporates a conjugated system that could be the basis for a chromogenic or fluorogenic sensor. For instance, the interaction of the sulfur atom in the thiophene ring or the nitrogen and oxygen atoms in the isoxazole ring with metal ions could lead to a change in the absorption or emission spectrum of the molecule. This makes it a candidate for the development of selective metal ion sensors.

Furthermore, the reactivity of the thiophene ring towards electrophiles could be exploited in the design of sensors for specific electrophilic species. The change in the electronic properties of the molecule upon reaction would form the basis of the sensing mechanism. The field of molecular sensors is an active area of research, and the unique electronic and structural features of this compound make it an interesting candidate for future investigation in the development of novel sensing platforms.

Precursors in Organic Synthesis

The utility of this compound as a precursor in organic synthesis is more established, drawing from the rich and diverse reactivity of both the isoxazole and thiophene ring systems. Isoxazoles are recognized as versatile building blocks in organic synthesis due to the stability of the aromatic ring, which allows for various transformations, and the susceptibility of the N-O bond to cleavage under specific conditions. ingentaconnect.comresearchgate.net

One of the primary synthetic routes to 5-substituted isoxazoles involves the [3+2] cycloaddition of nitrile oxides with alkynes. researchgate.netrsc.org This methodology allows for the construction of the isoxazole ring with a variety of substituents at the 5-position. Specifically for this compound, a plausible synthesis would involve the reaction of 3-methyl-2-thienylacetylene with a suitable nitrile oxide. Another common method is the reaction of a β-diketone with hydroxylamine (B1172632). researchgate.net In this case, a 1-(3-methylthiophen-2-yl)-1,3-butanedione could serve as the starting material.

Once formed, this compound can undergo a variety of transformations. The isoxazole ring can be cleaved reductively to yield β-aminoenones, which are valuable intermediates in the synthesis of other heterocyclic compounds like pyridines and pyrimidines. acs.org This ring-opening strategy provides access to functionalized linear molecules that would be challenging to synthesize otherwise.

The thiophene moiety also offers several handles for further functionalization. The methyl group on the thiophene ring can be a site for radical substitution or oxidation to an aldehyde or carboxylic acid, providing a route to more complex derivatives. Furthermore, the hydrogen atoms on the thiophene ring, particularly at the 5-position, are susceptible to electrophilic substitution and metallation. wikipedia.org For instance, lithiation of the thiophene ring followed by quenching with an electrophile would allow for the introduction of a wide range of substituents. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, at the C-H bonds of the thiophene ring are also powerful tools for the synthesis of biaryl compounds. beilstein-journals.orgjcu.edu.au

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For isoxazole (B147169) derivatives, including 5-(3-methylthiophen-2-yl)isoxazole, a shift towards more sustainable practices is evident. Future research will likely prioritize the refinement of existing green synthetic protocols and the discovery of new ones.

Key areas of exploration include:

Ultrasound-Assisted Synthesis: Sonochemical methods have shown promise in accelerating reaction times and improving yields for isoxazole synthesis. preprints.org For instance, ultrasound irradiation has been successfully used for the synthesis of 3,5-disubstituted isoxazoles, offering a green alternative to conventional heating methods by reducing energy consumption and often eliminating the need for organic solvents. preprints.org

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool in green chemistry, significantly reducing reaction times from hours to minutes. mdpi.com The application of MAOS to the synthesis of this compound and its derivatives could offer a high-yield, energy-efficient alternative to traditional methods.

Solvent-Free and Water-Based Reactions: The use of water as a solvent or conducting reactions in the absence of a solvent are highly desirable from a green chemistry perspective. mdpi.comnih.gov A reported method for the synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides demonstrates the potential for such approaches. nih.gov Research into adapting these conditions for the specific synthesis of this compound is a promising avenue.

Catalyst Development: The exploration of novel, reusable catalysts can further enhance the sustainability of synthetic routes. For example, the use of an agro-waste-based catalyst in glycerol (B35011) has been demonstrated for the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones, highlighting the potential for biocompatible and renewable catalytic systems. nih.gov

Investigation of Undiscovered Reactivity Pathways and Transformations

While the fundamental reactivity of the isoxazole ring is well-documented, the specific reactivity of this compound, influenced by the interplay between the isoxazole and the 3-methylthiophene (B123197) moieties, offers fertile ground for investigation. Future research is anticipated to uncover novel transformations and reactivity patterns.

Potential areas for exploration include:

Ring-Opening Reactions: Isoxazoles can undergo ring-opening under various conditions to yield valuable synthetic intermediates. Probing the regioselectivity of ring-opening reactions of this compound could provide access to novel acyclic compounds with unique functional group arrangements.

Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, leading to the formation of more complex fused heterocyclic systems. Investigating the dienophilic or dipolarophilic nature of this compound could open up new avenues for the synthesis of novel polycyclic architectures.

Functionalization of the Thiophene (B33073) and Isoxazole Rings: Exploring selective C-H activation and functionalization at different positions on both the thiophene and isoxazole rings will be crucial for creating a diverse range of derivatives with tailored properties.

Photochemical Transformations: The photochemical behavior of isoxazoles can lead to interesting rearrangements and isomerizations. Studying the photochemistry of this compound could reveal novel light-induced transformations.

Development of Advanced Computational Models for Predicting Properties

Computational chemistry provides a powerful tool for understanding and predicting the properties of molecules, thereby guiding experimental research. For this compound and its derivatives, advanced computational models can accelerate the discovery and design of new functional molecules.

Future directions in this area include:

Density Functional Theory (DFT) Calculations: DFT has been successfully used to study the electronic structure and geometric properties of isoxazole derivatives. chimicatechnoacta.ru For this compound, DFT calculations can predict key parameters like HOMO-LUMO energy gaps, which are crucial for understanding electronic properties and reactivity.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR studies can be employed to correlate the structural features of this compound derivatives with their biological activities or physical properties. These models can then be used to predict the properties of new, unsynthesized compounds.

Molecular Docking and Molecular Dynamics (MD) Simulations: For derivatives of this compound with potential biological applications, molecular docking and MD simulations can provide insights into their binding modes with specific protein targets. researchgate.netnih.gov This can aid in the rational design of more potent and selective compounds.

Table 1: Predicted Computational Parameters for Isoxazole Derivatives This interactive table provides examples of computational parameters that can be predicted for isoxazole derivatives using methods like Density Functional Theory.

| Property | Predicted Value Range | Method | Basis Set |

|---|---|---|---|

| HOMO Energy | -6.2 to -6.8 eV | B3LYP | 6-31G+(d,p) |

| LUMO Energy | -1.5 to -2.1 eV | B3LYP | 6-31G+(d,p) |

| Energy Gap | 4.0 to 6.0 eV | B3LYP | 6-31G+(d,p) |

Expansion into Emerging Materials Science Applications

The unique electronic and structural characteristics of the this compound scaffold make it an attractive candidate for applications in materials science. Research in this area is poised to expand into several exciting directions.

Emerging applications include:

Organic Electronics: Thiophene-containing compounds are well-known for their use in organic electronics. The incorporation of the isoxazole ring can modulate the electronic properties, making derivatives of this compound potential candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Photochromic Materials: Isoxazole derivatives have been investigated for their photochromic properties, where they undergo a reversible color change upon exposure to light. This opens up possibilities for their use in smart windows, optical data storage, and molecular switches.

High-Energy Materials: The nitrogen-rich isoxazole ring suggests that derivatives of this compound could be explored as components of high-energy materials.

Liquid Crystals: The rigid, aromatic structure of this compound could be a building block for the design of novel liquid crystalline materials with specific phase behaviors and optical properties.

Design and Synthesis of Complex Derivatives with Tunable Properties

The functionalization of the this compound core is a key strategy for tuning its properties for specific applications. The design and synthesis of complex derivatives with tailored electronic, optical, and biological characteristics is a major area of future research.

Examples of such design strategies include:

Introduction of Electron-Donating and -Withdrawing Groups: By strategically placing electron-donating or -withdrawing substituents on the thiophene or a phenyl ring attached to the isoxazole, the electronic properties of the molecule can be finely tuned. This is exemplified by the synthesis of various 3,5-diaryl isoxazole derivatives with different substituents to modulate their anticancer activity. nih.gov

Fusion with Other Heterocyclic Systems: The synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines derived from 5-(thiophen-2-yl)isoxazoles, can lead to molecules with novel properties and potential applications in medicinal chemistry and materials science. rsc.org

Synthesis of Chiral Derivatives: The synthesis of enantiomerically pure derivatives, such as the isoxazoline (B3343090) herbicide containing the 3-(3-methylthiophen-2-yl) moiety, is crucial for applications where stereochemistry plays a key role. researchgate.netnih.gov

Table 2: Examples of Synthesized Derivatives and their Applications This interactive table showcases some of the complex derivatives that have been synthesized from isoxazole and thiophene building blocks and their investigated applications.

| Derivative Name | Investigated Application |

|---|---|

| 3-(3-Methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole | Anti-inflammatory and anticancer |

| 5-(2,6-Difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline | Herbicidal |

| 2-(Benzylamino)-1-(5-methylthiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate | Antifungal |

| 5-[(3-Methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | Antibacterial |

Q & A

Q. What are the common synthetic routes for 5-(3-Methylthiophen-2-yl)isoxazole, and how can reaction efficiency be optimized?

The synthesis typically involves a 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes to form the isoxazole core, followed by coupling reactions to introduce the 3-methylthiophene moiety. For example, microwave-assisted synthesis or continuous flow reactors can improve yield and reduce reaction time . Key steps include:

- Cycloaddition : Use hydroxylamine hydrochloride to generate nitrile oxides in situ, reacting with dipolarophiles like acetylene derivatives.

- Functionalization : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the thiophene group.

- Purification : Column chromatography or recrystallization from ethyl acetate/hexane mixtures .

Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?

- X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., 2.08° between isoxazole and thiophene rings), and hydrogen-bonding networks (O–H···N interactions) .

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methyl groups on thiophene at δ ~2.4 ppm).

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHNOS) .

Advanced Research Questions

Q. How does the substitution pattern on the isoxazole and thiophene rings influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- 3-Methylthiophene : Enhances lipophilicity and membrane permeability, critical for intracellular target engagement .

- Isoxazole modifications : Electron-withdrawing groups (e.g., nitro, chloro) at position 5 increase enzyme inhibition (e.g., glutathione reductase (GR) IC = 0.059 mM for 3-(4-chlorophenyl)isoxazole vs. 0.12 mM for 5-substituted analogs) .

- Comparative data :

| Substituent Position | Enzyme (IC, mM) | Inhibition Type |

|---|---|---|

| 3-(4-Cl-phenyl) | GR: 0.059 | Semi-competitive |

| 5-(4-Cl-phenyl) | GR: 0.12 | Non-competitive |

Q. What mechanistic insights explain the inhibitory effects of this compound on glutathione-dependent enzymes?

- Competitive binding : The isoxazole ring mimics the oxidized glutathione (GSSG) structure, blocking the GR active site. Molecular docking shows hydrophobic interactions with Val and His residues .

- Thiophene role : The 3-methylthiophene moiety enhances π-π stacking with aromatic residues (e.g., Phe), stabilizing inhibitor-enzyme complexes .

Q. How can crystallographic data inform the design of derivatives with improved stability?

- Hydrogen-bonding networks : In the crystal lattice, O–H···N bonds (2.89 Å) between the isoxazole N and hydroxyl group enhance thermal stability. Derivatives lacking hydroxyl groups show reduced melting points .

- Dihedral angle optimization : Coplanar isoxazole-thiophene systems (dihedral angle <5°) improve π-conjugation, relevant for photostability in material science applications .

Q. What strategies are effective in scaling up synthesis while maintaining enantiomeric purity?

- Chiral separation : Use chiral HPLC (e.g., (R,R)-WHELK-01 column) with 25% 2-propanol/hexane eluent to resolve racemic mixtures (e.g., enantiomeric excess >99%) .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to directly synthesize enantiopure intermediates .

Methodological Considerations

- Contradiction handling : Conflicting bioactivity data between analogs (e.g., 3- vs. 5-substituted isoxazoles) require rigorous SAR validation via in vitro assays and molecular dynamics simulations .

- Data gaps : Limited pharmacokinetic data necessitate ADMET profiling (e.g., microsomal stability, CYP450 inhibition) to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.